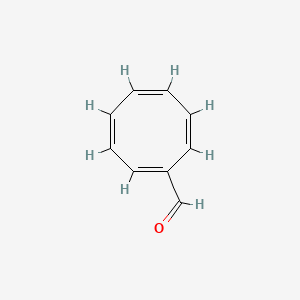

1,3,5,7-Cyclooctatetraene-1-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclooctatetraene-1-carboxaldehyde is an organic compound derived from cyclooctatetraene, a non-aromatic polyene with the molecular formula C₈H₈. This compound is characterized by the presence of an aldehyde functional group attached to the cyclooctatetraene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctatetraene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of cyclooctatetraene using formylating agents such as dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically occurs under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods: Industrial production of cyclooctatetraene-1-carboxaldehyde often involves the large-scale formylation of cyclooctatetraene using similar formylating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions: Cyclooctatetraene-1-carboxaldehyde undergoes a variety of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Cyclooctatetraene-1-carboxylic acid.

Reduction: Cyclooctatetraene-1-methanol.

Substitution: Depending on the nucleophile, various substituted cyclooctatetraene derivatives.

Scientific Research Applications

Cyclooctatetraene-1-carboxaldehyde has numerous applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, materials, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of cyclooctatetraene-1-carboxaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Cyclooctatetraene-1-carboxaldehyde can be compared with other similar compounds such as:

Cyclooctatetraene: The parent compound, which lacks the aldehyde functional group.

Cyclooctatetraene-1-carboxylic acid: The oxidized form of the aldehyde.

Cyclooctatetraene-1-methanol: The reduced form of the aldehyde.

Uniqueness: Cyclooctatetraene-1-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for research and industrial applications.

Biological Activity

1,3,5,7-Cyclooctatetraene-1-carboxaldehyde (COTCA) is a compound of significant interest in biological research due to its unique structural properties and potential bioactivity. This article explores the biological activities associated with COTCA, including its effects on plant growth promotion, antifungal properties, and metabolic implications.

Chemical Structure and Properties

COTCA is characterized by a highly conjugated cyclooctatetraene framework with an aldehyde functional group. This unique structure contributes to its reactivity and biological interactions. The molecular formula is C₈H₈O, and its structure can be represented as follows:

1. Plant Growth Promotion

COTCA has been identified as a volatile organic compound (VOC) produced by certain bacterial strains, notably Stenotrophomonas maltophilia. Research indicates that COTCA can enhance plant growth through various mechanisms:

- Indole-3-acetic acid (IAA) production : COTCA contributes to the IAA production in plants, which is crucial for root elongation and overall growth. In studies, IAA production increased significantly when plants were treated with bacterial strains producing COTCA .

- Phosphate solubilization : The compound aids in the solubilization of phosphate, making it more available for plant uptake. This was evidenced by a 69.42% increase in phosphate solubilization in treated plants compared to controls .

Table 1: Effects of COTCA on Plant Growth Parameters

| Parameter | Control (%) | Treatment with COTCA (%) |

|---|---|---|

| IAA Production | 30.0 | 55.66 |

| Phosphate Solubilization | 32.23 | 69.42 |

| Shoot Length | Baseline | Increased by 40% |

| Root Length | Baseline | Increased by 35% |

2. Antifungal Activity

COTCA exhibits notable antifungal properties against various pathogens, particularly Fusarium oxysporum. In vitro studies have demonstrated that COTCA can inhibit the growth of this fungus, which is known for causing root rot in many crops . The mechanism of action appears to involve disruption of fungal cell membranes and interference with metabolic pathways.

Case Study: Antifungal Efficacy of COTCA

In a controlled experiment, plants treated with COTCA showed a significant reduction in fungal colonization compared to untreated controls. The results indicated:

- Reduction in fungal biomass : A decrease of up to 60% in fungal biomass was observed in treated plants.

- Improved plant health : Treated plants exhibited healthier foliage and increased resilience against stress conditions.

3. Metabolic Implications

The presence of COTCA influences the metabolic profile of both plants and associated microbial communities. Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified various metabolites produced in response to COTCA exposure . These metabolites include:

- Secondary metabolites : Enhanced production of secondary metabolites that are crucial for plant defense mechanisms.

- Microbial interactions : COTCA facilitates beneficial interactions between plants and soil microbes, promoting nutrient uptake and stress tolerance.

Properties

CAS No. |

30844-12-3 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

cyclooctatetraenecarbaldehyde |

InChI |

InChI=1S/C9H8O/c10-8-9-6-4-2-1-3-5-7-9/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,9-6?,9-7+ |

InChI Key |

QWHLSJXJDKVIGT-GZBLUONOSA-N |

Isomeric SMILES |

C\1=C\C=C/C(=C\C=C1)/C=O |

Canonical SMILES |

C1=CC=CC(=CC=C1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.